

# Spectroscopic Characterization of 3-(Pentafluorothio)phenylacetylene: A Technical Guide

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## Compound of Interest

Compound Name: 3-(Pentafluorothio)phenylacetylene

CAS No.: 1426290-10-9

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## Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the expected spectroscopic data for **3-(Pentafluorothio)phenylacetylene**, a compound of interest in medicinal chemistry and materials science due to the unique properties conferred by the pentafluorosulfanyl ( $\text{SF}_5$ ) group. While a complete set of experimentally-derived spectra for this specific molecule is not readily available in the public domain, this document leverages extensive data from the parent molecule, phenylacetylene, and established principles of substituent effects to provide a robust, predictive guide for its characterization. This approach is designed to empower researchers in identifying and understanding the spectroscopic features of this and related compounds.

The molecular structure of **3-(Pentafluorothio)phenylacetylene** is presented below. The strategic placement of the highly electronegative  $\text{SF}_5$  group at the meta position of the phenyl ring significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures.

Caption: Molecular structure of **3-(Pentafluorothio)phenylacetylene**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For **3-(Pentafluorothio)phenylacetylene**,  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR will provide critical information.

### Experimental Protocol (Predicted)

A standard NMR experiment would involve dissolving the sample (typically 5-10 mg) in a deuterated solvent such as chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ ).<sup>[1]</sup> Spectra would be acquired on a spectrometer operating at a field strength of 300-500 MHz for protons.<sup>[1]</sup>

Caption: A typical workflow for acquiring NMR spectra.

### $^1\text{H}$ NMR Spectroscopy (Predicted)

The  $^1\text{H}$  NMR spectrum is expected to show signals for the aromatic protons and the acetylenic proton. The powerful electron-withdrawing nature of the  $\text{SF}_5$  group will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to unsubstituted phenylacetylene.

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constants (Hz)
Acetylenic H	~3.1 - 3.3	Singlet (s)	-
Aromatic H (ortho to $\text{SF}_5$ )	~7.7 - 7.9	Multiplet (m)	-
Aromatic H (para to $\text{SF}_5$ )	~7.6 - 7.8	Multiplet (m)	-
Aromatic H (ortho to Acetylene)	~7.5 - 7.7	Multiplet (m)	-

- **Causality:** The chemical shifts of the aromatic protons are influenced by the inductive effect of the  $\text{SF}_5$  group. Protons closer to this group will experience a greater downfield shift. The acetylenic proton is expected to be a sharp singlet, similar to that in phenylacetylene, though its exact position may be slightly shifted due to the long-range electronic effects of the  $\text{SF}_5$  substituent.

## <sup>13</sup>C NMR Spectroscopy (Predicted)

The <sup>13</sup>C NMR spectrum will reveal the carbon framework of the molecule. The carbon attached to the SF<sub>5</sub> group will be significantly influenced, and its signal may be split due to coupling with the fluorine atoms.

Carbon	Predicted Chemical Shift (ppm)
C-SF <sub>5</sub>	~150 - 155
Aromatic CH	~125 - 135
Quaternary Aromatic C (ipso to acetylene)	~120 - 125
Acetylenic C (ipso to ring)	~80 - 85
Acetylenic CH	~80 - 85

- Causality: The carbon directly bonded to the highly electronegative SF<sub>5</sub> group will be significantly deshielded. The acetylenic carbons are expected to resonate in their characteristic region, though their precise shifts will be modulated by the electronic effects of the substituted phenyl ring.

## <sup>19</sup>F NMR Spectroscopy (Predicted)

<sup>19</sup>F NMR is crucial for characterizing the SF<sub>5</sub> group. The spectrum is expected to show a characteristic A<sub>4</sub>B pattern, with the axial fluorine (B) appearing as a quintet and the four equatorial fluorines (A) appearing as a doublet of quintets.

Fluorine	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constants (Hz)
Axial F (SF)	~85 - 90	Quintet (quin)	$J(F_{ax}-F_{eq}) \approx 150$
Equatorial F (SF <sub>4</sub> )	~60 - 65	Doublet of quintets (dq)	$J(F_{eq}-F_{ax}) \approx 150$ , $J(F_{eq}-H) \approx \text{small}$

- Causality: The distinct chemical shifts and coupling patterns for the axial and equatorial fluorines of the SF<sub>5</sub> group are a hallmark of this functional group and provide unambiguous confirmation of its presence.<sup>[1]</sup>

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

### Experimental Protocol

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the liquid or solid sample is placed directly on the ATR crystal. Alternatively, the spectrum can be recorded from a thin film of the compound on a salt plate (e.g., NaCl or KBr) or as a KBr pellet for solid samples.

### Predicted IR Data

Vibrational Mode	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
≡C-H stretch	~3300	Strong, sharp
C-H stretch (aromatic)	~3100 - 3000	Medium
C≡C stretch	~2100 - 2150	Weak to medium
C=C stretch (aromatic)	~1600, 1480, 1440	Medium to strong
S-F stretch	~800 - 900	Very strong
C-S stretch	~600 - 800	Medium

- Causality: The sharp band around 3300 cm<sup>-1</sup> is characteristic of the acetylenic C-H stretch. The C≡C stretching vibration is expected in the region of 2100-2150 cm<sup>-1</sup>, though its intensity can be variable. The most prominent feature will be the very strong absorptions in the 800-900 cm<sup>-1</sup> region, which are characteristic of the S-F stretching modes of the SF<sub>5</sub> group.<sup>[2][3]</sup>

## Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

### Experimental Protocol

The mass spectrum could be obtained using either electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) or chemical ionization (CI). For EI-MS, the sample is introduced into the ion source, where it is bombarded with high-energy electrons, causing ionization and fragmentation.

## Predicted Mass Spectrometry Data

- Molecular Ion ( $M^+$ ): The molecular ion peak is expected at  $m/z = 228$ , corresponding to the molecular weight of  $C_8H_5F_5S$ .
- Major Fragments (Predicted):

m/z	Possible Fragment	Notes
228	$[C_8H_5F_5S]^+$	Molecular ion
127	$[SF_5]^+$	Characteristic fragment for $SF_5$ compounds
101	$[C_8H_5]^+$	Loss of $SF_5$ radical
75	$[C_6H_3]^+$	Further fragmentation of the phenylacetylene moiety

```
graph "MS_Fragmentation" {
rankdir=TB;
node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#EA4335"];
```

```
M [label="[C8H5F5S]+ (m/z 228)"];
F1 [label="[C8H5]+ (m/z 101)"];
F2 [label="[SF5]+ (m/z 127)"];
F3 [label="[C6H3]+ (m/z 75)"];
```

```
M -> F1 [label=" -SF5"];
M -> F2 [label=" -C8H5"];
F1 -> F3 [label=" -C2H2"];
}
```

Caption: Predicted major fragmentation pathways for **3-(Pentafluorothio)phenylacetylene** in EI-MS.

- **Causality:** In EI-MS, the molecular ion will likely be observed. A very characteristic fragmentation pathway for aromatic SF<sub>5</sub> compounds is the cleavage of the C-S bond, leading to the formation of an [SF<sub>5</sub>]<sup>+</sup> cation at m/z 127 and the corresponding aryl radical cation. Further fragmentation of the phenylacetylene moiety would lead to smaller fragments.

## Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for **3-(Pentafluorothio)phenylacetylene**. By combining established spectroscopic principles with data from analogous compounds, we have constructed a detailed predictive analysis of its NMR, IR, and MS spectra. This guide is intended to serve as a valuable resource for researchers working with this and other novel pentafluorosulfanyl-substituted aromatic compounds, facilitating their identification, characterization, and further application in scientific research and development.

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